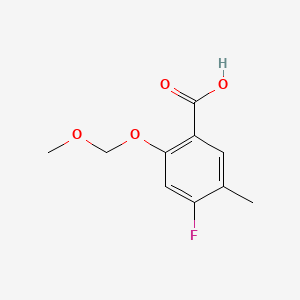
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is a chemical compound that features a fluorinated pyridine ring attached to a methylbenzaldehyde moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects imparted by the fluorine atom on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of the methylbenzaldehyde group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through various fluorination reactions, such as the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently attach the methylbenzaldehyde group to the fluorinated pyridine ring .
化学反应分析
Types of Reactions
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
Oxidation: 4-(2-Fluoropyridin-4-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Fluoropyridin-4-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is largely dependent on its specific application. In biological systems, the fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A compound with a similar fluorinated pyridine structure, used in the synthesis of kinase inhibitors.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A selective inhibitor of MAP4K4, showcasing the versatility of fluorinated pyridine derivatives.
Uniqueness
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is unique due to its combination of a fluorinated pyridine ring and a methylbenzaldehyde moiety. This structure imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
属性
分子式 |
C13H10FNO |
|---|---|
分子量 |
215.22 g/mol |
IUPAC 名称 |
4-(2-fluoropyridin-4-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-10(2-3-12(9)8-16)11-4-5-15-13(14)7-11/h2-8H,1H3 |
InChI 键 |
HLHXMWYCHFRSTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)







